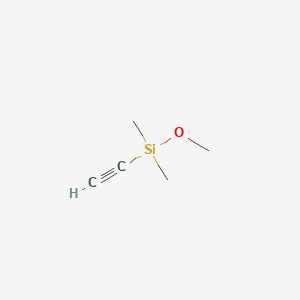
2,7-ジメトキシ-9H-カルバゾール
概要
説明
2,7-Dimethoxy-9H-carbazole is a carbazole alkaloid . It is a white to light yellow to light orange powder to crystal . It has been isolated from the root bark of clausena excavata .
Molecular Structure Analysis
The molecular formula of 2,7-Dimethoxy-9H-carbazole is C14H13NO2 . Its molecular weight is 227.26 . Unfortunately, detailed information about its molecular structure was not found in the search results.Physical And Chemical Properties Analysis
2,7-Dimethoxy-9H-carbazole is a solid at 20 degrees Celsius . . The maximum absorption wavelength is 319 nm in methanol .科学的研究の応用
光電子特性
2,7-ジメトキシ-9H-カルバゾールは、優れた光電子特性で知られているカルバゾールファミリーの一部です . これらの特性は、ナノデバイス分野におけるさまざまな用途のための潜在的な候補となっています .
高電荷キャリア移動度
2,7-ジメトキシ-9H-カルバゾールを含むカルバゾール誘導体は、高い電荷キャリア移動度を持っています . この特性は、電界効果トランジスタなどの電子デバイスの開発に特に役立ちます .
形態安定性
2,7-ジメトキシ-9H-カルバゾールを含むカルバゾールファミリーは、優れた形態安定性で知られています . この安定性は、これらの化合物を用いたデバイスの長期的な性能と信頼性に不可欠です。
バイオセンサーにおける用途
カルバゾール誘導体は、その独自の特性により、バイオセンサーを含む幅広い用途に適しています . これらの化合物は、特定の生物学的要素を検出するために使用でき、医療および環境研究に貴重な情報を提供します。
太陽電池における用途
2,7-ジメトキシ-9H-カルバゾールおよび他のカルバゾール誘導体は、太陽電池で使用されます . これらは特に太陽電池の開発に役立ちます 、再生可能エネルギー技術の進歩に貢献しています。
エレクトロルミネッセンスデバイスにおける用途
カルバゾール誘導体は、エレクトロルミネッセンスデバイスで使用されます . これらのデバイスは、電流または強い電界が印加されると光を放射し、ディスプレイ技術や照明など、さまざまな用途で役立ちます。
スーパーキャパシタにおける用途
カルバゾール誘導体は、スーパーキャパシタにも使用されます . これらのデバイスは、従来のバッテリーよりもはるかに高速にエネルギーを蓄積および放出し、急速なエネルギー放電を必要とする用途に最適です。
充電式バッテリーにおける用途
2,7-ジメトキシ-9H-カルバゾールを含むカルバゾール誘導体は、充電式バッテリーに使用できる潜在的な候補です . その独自の特性は、より効率的で持続可能なエネルギー貯蔵ソリューションの開発に貢献する可能性があります。
Safety and Hazards
2,7-Dimethoxy-9H-carbazole causes serious eye irritation and skin irritation . If eye irritation persists, get medical advice or attention . If skin irritation occurs, get medical advice or attention . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection .
生化学分析
Biochemical Properties
2,7-Dimethoxy-9h-carbazole has good electronic transmission properties . It can be used in organic optoelectronic materials, solid-state light-emitting diodes (OLEDs), and photoelectric conversion devices . It can also be applied in organic solar cells, organic field-effect transistors, and photosensitive materials .
Cellular Effects
It has been reported that it can improve and stabilize the NiOx/perovskite interface in perovskite solar cells . The energetic alignment and favorable contact and binding between NiOx/MeO-4PADBC and perovskite reduced the voltage deficit of PSCs with various perovskite compositions .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,7-Dimethoxy-9h-carbazole has shown to have good stability . It should be stored in a dark place, sealed in dry, at room temperature .
特性
IUPAC Name |
2,7-dimethoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGBQGFYHXYVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491769 | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61822-18-2 | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of Glycozolidal?
A1: Understanding the crystal structure of a compound provides valuable insights into its potential interactions. The research reveals that Glycozolidal molecules arrange themselves in chains within the crystal lattice due to intermolecular N—H⋯O hydrogen bonds. Additionally, C—H⋯O, C—H⋯π, and π–π interactions contribute to the overall stability of the crystal structure []. This information can be crucial for further investigations into its binding properties and potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















